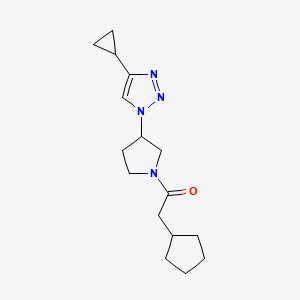

2-cyclopentyl-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-cyclopentyl-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone, also known as CP-47,497, is a synthetic cannabinoid that has been used in scientific research to study the endocannabinoid system. This compound was first synthesized in the 1980s and has since been used in numerous studies to better understand the mechanisms of the endocannabinoid system.

科学的研究の応用

Synthesis and Reactivity

Research on related compounds emphasizes the development of new synthetic methodologies, demonstrating the compound's utility in creating diverse chemical structures. For example, a study on three-component reactions involving difluorocyclopropenes and s-tetrazines outlines a novel pathway to functionalize simple pyridines, highlighting the compound's role in facilitating complex transformations under mild conditions, with high functional group tolerance (Nechaev et al., 2020) .

Structural Characterization

Experimental and theoretical studies, such as those on 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(3-methyl-3-phenyl-cyclobutyl)-ethanone, offer insights into the compound's molecular structure, vibrational assignments, and chemical properties, utilizing techniques like FTIR, FT-NMR, and X-ray diffraction. Such research is vital for understanding the physical and chemical behaviors of new compounds (Ataol & Ekici, 2014) 2.

Biological Activities

The synthesis of new 1H-1,2,4-triazole derivatives containing pyridine units and their evaluation for antibacterial and plant growth regulatory activities showcase the potential pharmaceutical and agrochemical applications. This research indicates the compound's relevance in developing new antifungal and plant growth regulatory agents (Liu et al., 2007) .

Catalytic Applications

Studies on 1,3-dipolar cycloadditions and cyclopropanation reactions demonstrate the compound's utility in synthesizing novel heterocyclic structures, important in medicinal chemistry and material science. For example, research on endo-selective and enantioselective 1,3-dipolar cycloaddition catalyzed by a silver(I)/ThioClickFerrophos complex highlights its application in obtaining functionalized pyrrolidines with high yield and enantioselectivity (Oura et al., 2010) .

Material Synthesis

The compound's role extends to material science, where it serves as a precursor or intermediate in synthesizing materials with specific optical or electronic properties. For instance, research on the synthesis and characterization of new diheteroaryl thienothiophene derivatives indicates its potential in developing electronic materials (Mabkhot et al., 2011) .

作用機序

Target of Action

The primary target of the compound 2-cyclopentyl-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone is the Von Hippel-Lindau (VHL) protein . VHL is a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF), a transcription factor that plays a central role in cellular responses to low oxygen conditions .

Mode of Action

This compound acts as an inhibitor of the VHL protein . By inhibiting VHL, this compound prevents the degradation of HIF, leading to an increase in HIF levels . This results in the activation of a variety of genes that help cells adapt to low oxygen conditions .

Biochemical Pathways

The compound this compound affects the HIF pathway . Under normal oxygen conditions, HIF is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, which allows it to be recognized and ubiquitinated by the VHL protein, leading to its degradation . By inhibiting VHL, this compound prevents the degradation of HIF, leading to its accumulation and the activation of HIF-responsive genes .

Result of Action

The result of the action of this compound is the activation of a variety of genes that help cells adapt to low oxygen conditions . This can have a variety of effects, including promoting angiogenesis (the formation of new blood vessels), enhancing wound healing, reducing scarring, and potentially aiding in the treatment of conditions such as anemia and ischemia .

特性

IUPAC Name |

2-cyclopentyl-1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O/c21-16(9-12-3-1-2-4-12)19-8-7-14(10-19)20-11-15(17-18-20)13-5-6-13/h11-14H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNMPCZBFLUOAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2588064.png)

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-fluorophenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2588067.png)

![11-(2-Chloroacetyl)-7,11,14-triazadispiro[5.1.58.26]pentadecan-15-one](/img/structure/B2588068.png)

![(NZ)-N-[[2-[3-(trifluoromethyl)phenoxy]phenyl]methylidene]hydroxylamine](/img/structure/B2588080.png)

![4,7,8-Trimethyl-2,6-dipentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2588081.png)

![2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbenzoic Acid](/img/structure/B2588083.png)

![2-((3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide](/img/structure/B2588084.png)